Cas no 76573-10-9 (N-[3-hydroxy-2-methyl-6-[[(1s,3s)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1h-tetracen-1-yl]oxy]oxan-4-yl]formamide)
![N-[3-hydroxy-2-methyl-6-[[(1s,3s)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1h-tetracen-1-yl]oxy]oxan-4-yl]formamide structure](https://it.kuujia.com/scimg/cas/76573-10-9x500.png)
76573-10-9 structure
Nome del prodotto:N-[3-hydroxy-2-methyl-6-[[(1s,3s)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1h-tetracen-1-yl]oxy]oxan-4-yl]formamide
N-[3-hydroxy-2-methyl-6-[[(1s,3s)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1h-tetracen-1-yl]oxy]oxan-4-yl]formamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-[3-hydroxy-2-methyl-6-[[(1s,3s)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1h-tetracen-1-yl]oxy]oxan-4-yl]formamide
- DTXSID10311174
- NSC-239738
- N-Formyladriamycin
- SCHEMBL1509181
- 5, 7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-10-[[2,3,6-trideoxy-3-(formylamino)-.alpha.-L-lyxo-hexopyranosyl]oxy]-, (8S-cis)-
- 76573-10-9
- NSC239738
-
- Inchi: InChI=1S/C28H29NO12/c1-11-23(33)14(29-10-31)6-18(40-11)41-16-8-28(38,17(32)9-30)7-13-20(16)27(37)22-21(25(13)35)24(34)12-4-3-5-15(39-2)19(12)26(22)36/h3-5,10-11,14,16,18,23,30,33,35,37-38H,6-9H2,1-2H3,(H,29,31)/t11?,14?,16-,18?,23?,28-/m0/s1
- Chiave InChI: HDZSJJZLQYFKQG-PHKCKUDBSA-N
- Sorrisi: CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC=O)O
Proprietà calcolate
- Massa esatta: 571.16897
- Massa monoisotopica: 571.16897536g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 41
- Conta legami ruotabili: 6
- Complessità: 1040
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 209Ų
Proprietà sperimentali
- PSA: 209.15
N-[3-hydroxy-2-methyl-6-[[(1s,3s)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1h-tetracen-1-yl]oxy]oxan-4-yl]formamide Letteratura correlata
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
76573-10-9 (N-[3-hydroxy-2-methyl-6-[[(1s,3s)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1h-tetracen-1-yl]oxy]oxan-4-yl]formamide) Prodotti correlati
- 23214-92-8((8S,10S)-10-{(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yloxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione)
- 56420-45-2(Epirubicin)
- 72496-41-4(Pirarubicin)
- 20830-81-3(Daunomycin)
- 108852-90-0(Nemorubicin)
- 1803762-89-1(Ethyl 6-cyano-3-mercapto-2-methoxyphenylacetate)
- 1805122-17-1(2-Amino-5-bromo-4-(trifluoromethyl)benzyl bromide)
- 1250294-40-6(1-(4-Methoxyphenyl)propane-1-sulfonyl chloride)
- 1092351-41-1(4-fluoro-1H-indole-3-sulfonyl chloride)
- 1396881-29-0(N-(2,6-difluorophenyl)methyl-2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
